molecular formula C13H14BrNO B13210530 (6-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol

(6-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol

Cat. No.: B13210530
M. Wt: 280.16 g/mol
InChI Key: YIGWNADWUQNMEK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(6-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

(6-bromo-4-ethyl-2-methylquinolin-3-yl)methanol

InChI

InChI=1S/C13H14BrNO/c1-3-10-11-6-9(14)4-5-13(11)15-8(2)12(10)7-16/h4-6,16H,3,7H2,1-2H3

InChI Key

YIGWNADWUQNMEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=NC(=C1CO)C)Br

Origin of Product

United States

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